Grandisol

Catalog No.
S597105
CAS No.
26532-22-9
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Grandisol

CAS Number

26532-22-9

Product Name

Grandisol

IUPAC Name

2-[(1R,2S)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m0/s1

InChI Key

SJKPJXGGNKMRPD-VHSXEESVSA-N

SMILES

CC(=C)C1CCC1(C)CCO

Synonyms

grandisol

Canonical SMILES

CC(=C)C1CCC1(C)CCO

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]1(C)CCO

Description

Grandisol is a natural product found in Pityophthorus pityographus with data available.

Grandisol is a natural organic compound with the molecular formula C10H18OC_{10}H_{18}O. It is classified as a monoterpene and features a cyclobutane ring, an alcohol group, an alkene group, and two chiral centers, one of which is quaternary . This compound is primarily recognized for its role as a pheromone, particularly as a sex attractant for the cotton boll weevil (Anthonomus grandis), an agricultural pest that poses significant economic threats to cotton crops. Grandisol constitutes the major component of grandlure, a mixture used in pest management strategies to lure and trap these insects .

Grandisol's primary biological activity lies in its function as a pheromone. It effectively attracts male cotton boll weevils, aiding in pest control by facilitating trapping methods. Studies have shown that both racemic and enantiomeric forms of grandisol are effective at attracting these pests, highlighting its significance in agricultural practices aimed at managing pest populations .

The synthesis of grandisol has been explored through various methods:

  • Microwave-Assisted Synthesis: A notable method involves an eight-step synthesis featuring a microwave-assisted 1,5-enyne metathesis reaction, yielding high conversion rates .
  • Asymmetric Synthesis: Techniques such as catalytic kinetic resolution have been employed to produce enantiomerically pure forms of grandisol .
  • Photochemical Methods: Synthesis from precursors like (+) Δ2-carene through photo-induced rearrangements has also been reported .
  • Thermal Sealed Tube Protocols: Non-microwave methods have been developed to achieve similar yields through thermal processes .

Grandisol is primarily utilized in agriculture for pest management. Its applications include:

  • Pheromone Traps: Used as an attractant in traps for monitoring and controlling cotton boll weevil populations.
  • Research Tool: Investigated for its role in ecological studies related to insect behavior and pheromone communication.

Studies on the interactions of grandisol with other compounds focus on its efficacy as a pheromone and its chemical reactivity. Research has indicated that the structural features of grandisol influence its interaction with receptors in target insects, thereby affecting attraction efficiency. Additionally, studies on the stability and reactivity of grandisol derivatives provide insights into optimizing synthetic routes and enhancing biological activity .

Several compounds share structural or functional similarities with grandisol:

Compound NameStructure TypeBiological ActivityUnique Features
LinaloolMonoterpeneInsect repellentFloral scent; widely used in perfumes
GeraniolMonoterpeneAttractant for pollinatorsCitrus aroma; used in flavoring
MyrceneMonoterpeneAntimicrobial propertiesFound in hops; contributes to beer flavor
CarvoneMonoterpeneAntimicrobial and insect repellentMinty aroma; used in food industry

Grandisol's uniqueness lies primarily in its specific role as a pheromone for the cotton boll weevil, contrasting with other monoterpenes that may serve different ecological functions or have distinct sensory properties. Its structural characteristics, including the cyclobutane ring and specific stereochemistry, further differentiate it from these similar compounds .

XLogP3

2.9

UNII

9S44Q9MKXB

Other CAS

30820-22-5
26532-22-9

Wikipedia

(1R,2S)-(+)-grandisol

General Manufacturing Information

Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-: ACTIVE

Dates

Modify: 2024-02-18

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